molecular formula C13H10ClNO3 B6415744 2-(4-Chloro-3-methoxycarbonylphenyl)-4-hydroxypyridine, 95% CAS No. 1261914-58-2

2-(4-Chloro-3-methoxycarbonylphenyl)-4-hydroxypyridine, 95%

Cat. No. B6415744
CAS RN: 1261914-58-2
M. Wt: 263.67 g/mol
InChI Key: QKEIVKMPOZRXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-3-methoxycarbonylphenyl)-4-hydroxypyridine (2-CMPH) is an organic compound with a molecular formula of C9H8ClNO3. It is a white crystalline solid that is soluble in water and ethanol, and has been studied extensively for its applications in scientific research. This compound has several unique properties that make it beneficial for laboratory experiments, such as its low toxicity, high solubility, and low cost. It is also known for its ability to act as a catalyst in certain reactions.

Mechanism of Action

2-(4-Chloro-3-methoxycarbonylphenyl)-4-hydroxypyridine, 95% acts as a catalyst in various organic reactions. It is able to increase the rate of reaction by providing an alternative pathway for the reaction to take place. This is accomplished by forming a complex with the reactants, which then undergoes a rearrangement to form the desired product. Additionally, 2-(4-Chloro-3-methoxycarbonylphenyl)-4-hydroxypyridine, 95% is able to act as a fluorescent probe, which allows it to be used in the study of biomolecules.
Biochemical and Physiological Effects
2-(4-Chloro-3-methoxycarbonylphenyl)-4-hydroxypyridine, 95% has several biochemical and physiological effects. It has been found to have antifungal, anti-inflammatory, and antioxidant properties. Additionally, it has been found to inhibit the growth of certain bacteria and viruses. In vitro studies have also shown that 2-(4-Chloro-3-methoxycarbonylphenyl)-4-hydroxypyridine, 95% can induce apoptosis in certain cancer cells.

Advantages and Limitations for Lab Experiments

The main advantages of using 2-(4-Chloro-3-methoxycarbonylphenyl)-4-hydroxypyridine, 95% in laboratory experiments are its low toxicity, high solubility, and low cost. Additionally, it is relatively easy to synthesize and can act as a catalyst in certain reactions. The main limitation of using 2-(4-Chloro-3-methoxycarbonylphenyl)-4-hydroxypyridine, 95% in laboratory experiments is that it can be difficult to control the reaction conditions, which can lead to yield losses.

Future Directions

There are several potential future directions for the use of 2-(4-Chloro-3-methoxycarbonylphenyl)-4-hydroxypyridine, 95% in scientific research. One potential direction is the use of this compound as a fluorescent probe for the study of biomolecules. Additionally, it could be used as a reagent for the determination of trace elements, or as a substrate for the study of enzyme kinetics. Furthermore, it could be used in the synthesis of pharmaceuticals and other organic compounds. Finally, it could be used in the development of new antifungal, anti-inflammatory, and antioxidant drugs.

Synthesis Methods

2-(4-Chloro-3-methoxycarbonylphenyl)-4-hydroxypyridine, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenylhydrazine with 2-hydroxypyridine. This reaction is carried out in an organic solvent such as dichloromethane, at a temperature of 60°C. The second step involves the hydrolysis of the product of the first step with aqueous sodium hydroxide. This reaction is carried out at a temperature of 80°C. The product of this reaction is 2-(4-Chloro-3-methoxycarbonylphenyl)-4-hydroxypyridine, 95%, which is a white crystalline solid.

Scientific Research Applications

2-(4-Chloro-3-methoxycarbonylphenyl)-4-hydroxypyridine, 95% has several applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent for the determination of trace elements, and as a substrate for the study of enzyme kinetics. It has also been used as a fluorescent probe for the study of biomolecules, and as a reagent for the determination of trace elements. Additionally, it has been used in the synthesis of pharmaceuticals and other organic compounds.

properties

IUPAC Name

methyl 2-chloro-5-(4-oxo-1H-pyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)10-6-8(2-3-11(10)14)12-7-9(16)4-5-15-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEIVKMPOZRXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=O)C=CN2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692769
Record name Methyl 2-chloro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-methoxycarbonylphenyl)-4-hydroxypyridine

CAS RN

1261914-58-2
Record name Benzoic acid, 2-chloro-5-(4-hydroxy-2-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261914-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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